Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489858
InChI: InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22/h1-9,21H,10-15H2
SMILES:
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol

Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate

CAS No.:

Cat. No.: VC16489858

Molecular Formula: C20H22N2O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate -

Specification

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
IUPAC Name benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate
Standard InChI InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22/h1-9,21H,10-15H2
Standard InChI Key YJUMROPNGLKOPI-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a spiro junction connecting an indoline heterocycle (a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring) and a piperidine ring. This configuration imposes significant conformational constraints, mimicking bioactive natural product frameworks. The benzyloxycarbonyl group at the 1'-position enhances solubility in organic solvents while contributing to steric effects during synthetic modifications .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC20H22N2O2\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight322.41 g/mol
Melting Point123–127°C
Purity (Commercial)>98%
SolubilityDMSO, Dichloromethane, Ethanol

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via a condensation-cyclization sequence:

  • Condensation: (4-Methoxyphenyl)hydrazine hydrochloride reacts with benzyl 4-formylpiperidine-1-carboxylate in trifluoroacetic acid (TFA), forming a hydrazone intermediate.

  • Cyclization: The intermediate undergoes acid-catalyzed intramolecular cyclization at 60–80°C, yielding the spiro framework .

Industrial Production

Scalable methods employ continuous flow reactors to optimize temperature, pressure, and residence time. Green chemistry principles, such as aqueous-phase reactions and solvent recycling, are prioritized to minimize environmental impact.

Table 2: Synthetic Route Comparison

ParameterLaboratory MethodIndustrial Method
CatalystTFAHeterogeneous acid catalysts
Reaction Time12–24 hours2–4 hours
Yield65–75%85–90%
SolventDichloromethaneWater/Ethanol mixtures

Chemical Reactivity and Derivatives

Functionalization Pathways

The spiro core undergoes selective modifications:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 under acidic conditions oxidizes the piperidine ring to a ketone.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) saturates the indoline ring, enhancing metabolic stability.

  • Nucleophilic Substitution: Halogenation at the benzyl position enables cross-coupling reactions (e.g., Suzuki-Miyaura).

Derivative Applications

  • Anticancer Agents: Methoxy-substituted derivatives (e.g., Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate) show enhanced topoisomerase inhibition.

  • Neurological Therapeutics: Carbamate analogs modulate GABA receptors, demonstrating anticonvulsant activity in rodent models .

Biological Activities and Mechanisms

Antitumor Effects

In vitro assays reveal dose-dependent cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cells (IC50=12.3±1.2μM\text{IC}_{50} = 12.3 \pm 1.2 \mu\text{M} and 15.8±1.5μM15.8 \pm 1.5 \mu\text{M}, respectively). Mechanistic studies indicate caspase-3/7 activation and mitochondrial membrane depolarization, triggering apoptosis .

Industrial and Research Applications

Pharmaceutical Development

As a rigid scaffold, the spiro structure improves drug candidates' pharmacokinetic profiles. Current research focuses on:

  • Kinase inhibitors for oncology.

  • Neuroprotective agents targeting amyloid-beta aggregation .

Material Science

Incorporating the spiro moiety into polymers enhances thermal stability (TgT_g increased by 40–60°C) and mechanical strength, enabling aerospace and electronics applications .

Challenges and Future Directions

While preclinical data are promising, clinical translation requires addressing:

  • Bioavailability: Poor aqueous solubility limits oral administration. Nanocrystal formulations and prodrug strategies are under investigation.

  • Toxicity: Metabolite profiling in hepatocytes reveals potential hepatic off-target effects, necessitating structural optimization.

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